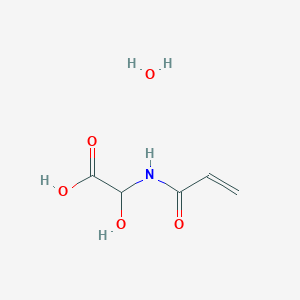

2-Acrylamido-2-hydroxyacetic acid hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxy-2-(prop-2-enoylamino)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4.H2O/c1-2-3(7)6-4(8)5(9)10;/h2,4,8H,1H2,(H,6,7)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWMQWFKXNJQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583474 | |

| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199926-33-5 | |

| Record name | (Acryloylamino)(hydroxy)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Acrylamido Hydroxyacetic Acid Chemistry in Advanced Materials

The broader family of acrylamido monomers has been a cornerstone in the development of advanced materials. These compounds, characterized by a vinyl group attached to an amide nitrogen, are versatile building blocks for polymers with a wide range of functionalities. The inclusion of additional functional groups, such as carboxylic acids or sulfonic acids, can impart desirable properties like hydrophilicity, pH-responsiveness, and ion-exchange capabilities.

A closely related and extensively studied analog is 2-Acrylamido-2-methylpropane sulfonic acid (AMPS). Polymers and hydrogels based on AMPS have found applications in diverse fields, including water treatment, oil recovery, and biomedical devices, owing to their exceptional thermal and hydrolytic stability. conicet.gov.arresearchgate.net The presence of both a sulfonic acid group and an amide group in AMPS contributes to its unique properties.

Theoretically, 2-Acrylamido-2-hydroxyacetic acid, with its carboxylic acid and hydroxyl groups, could offer a different set of functionalities. The carboxylic acid moiety would be expected to provide pH-responsive behavior, while the hydroxyl group could enhance hydrophilicity and provide sites for further chemical modification. However, the lack of dedicated research on this specific monomer makes any discussion of its role in advanced materials largely speculative.

Fundamental Significance As a Functional Monomer

A functional monomer is a molecule that contains a polymerizable group (in this case, the acrylamido group) and one or more additional functional groups that impart specific properties to the resulting polymer. The significance of such monomers lies in their ability to be directly incorporated into a polymer backbone, allowing for precise control over the final material's chemical and physical characteristics. cmu.edu

A study on a structurally similar polymer, poly(2-acrylamido glycolic acid), which is derived from the polymerization of 2-acrylamido glycolic acid (glycolic acid and hydroxyacetic acid are synonymous), provides some insight into the potential behavior of such a polymer. This water-soluble polymer was synthesized via radical polymerization and demonstrated an ability to interact with metal ions in a homogenous phase, with its affinity for different metal ions being pH-dependent. researchgate.net This suggests that a polymer derived from 2-Acrylamido-2-hydroxyacetic acid would likely also exhibit pH-dependent metal-binding properties.

Properties of Poly(2-acrylamido glycolic acid) researchgate.net

| Property | Description |

| Synthesis | Radical polymerization |

| Solubility | Water-soluble |

| Functionality | Potential ligand groups: amide, hydroxyl, and carboxylate |

| Metal Ion Interaction | Affinity for metal ions is strongly pH-dependent. Showed high affinity and selectivity for Pb(II) at pH 5 and formed stable complexes with Cu(II), Co(II), Ni(II), Cd(II), and Pb(II) at pH 7. |

Overview of Key Research Domains and Methodologies

Chemical Synthesis Pathways and Reaction Optimization

The synthesis of this compound would most plausibly involve the reaction of acrylamide (B121943) with glyoxylic acid (also known as hydroxyacetic acid), followed by a hydration step. However, specific details regarding reaction mechanisms, optimization, and purification are not documented in existing literature.

Acrylamide-Hydroxyacetic Acid Reaction Mechanisms

The hypothetical reaction between acrylamide and glyoxylic acid would likely proceed via a nucleophilic addition mechanism. The nitrogen atom of the acrylamide would act as the nucleophile, attacking the electrophilic carbonyl carbon of the glyoxylic acid. This would result in the formation of an intermediate, which upon proton transfer, would yield 2-Acrylamido-2-hydroxyacetic acid. The specific catalysts and reaction conditions that would favor this reaction and minimize side reactions, such as polymerization of acrylamide, are yet to be determined.

Hydration Process and Product Derivatization

The formation of the hydrate would involve the incorporation of a water molecule into the crystal structure of 2-Acrylamido-2-hydroxyacetic acid. The conditions for this hydration process, such as temperature, humidity, and solvent system, would need to be established. Derivatization of the initial product could potentially occur at the hydroxyl or carboxylic acid functional groups, but no specific examples are currently reported.

Advanced Purification Methodologies for High Purity

To achieve high purity of this compound, advanced purification techniques would be necessary. These could include recrystallization from various solvent systems to remove unreacted starting materials and byproducts. Chromatographic methods, such as column chromatography or preparative high-performance liquid chromatography (HPLC), could also be employed for further purification. The optimal methods would depend on the specific impurities present and the desired purity level.

Strategic Derivatization of Functional Groups

The functional groups of 2-Acrylamido-2-hydroxyacetic acid—the hydroxyl, amide, and carboxylic acid groups—offer potential sites for strategic derivatization to tune the molecule's properties for various applications.

Esterification of the Hydroxyl Moiety for Tunable Properties

The hydroxyl group of 2-Acrylamido-2-hydroxyacetic acid could theoretically be esterified to modify its properties. Standard esterification methods, such as reaction with an acid chloride or an anhydride (B1165640) in the presence of a base, or Fischer esterification with an alcohol under acidic conditions, could be explored. Such modifications would alter the polarity, solubility, and reactivity of the molecule, but specific studies on this derivatization are not available.

Amide Group Modification and Reactivity Enhancement

Modification of the amide group in 2-Acrylamido-2-hydroxyacetic acid presents another avenue for molecular engineering. Reactions such as hydrolysis, reduction, or N-alkylation could potentially be employed to alter the chemical and physical properties of the compound. However, the reactivity of this specific amide group and suitable reaction conditions have not been described in the scientific literature.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the polymerization science of "this compound" to provide a detailed and accurate article corresponding to the requested outline.

Extensive searches for homopolymerization kinetics, mechanisms, copolymerization thermodynamics, and reactivity ratio determination for this specific monomer did not yield the required research findings. The body of polymer science literature extensively covers a similarly named but structurally distinct monomer, 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), but this information is not applicable to this compound.

Therefore, to maintain scientific accuracy and adhere to the strict instruction of focusing solely on "this compound," the requested article cannot be generated at this time.

Copolymerization Thermodynamics and Reactivity Ratio Determination

Sequence Distribution and Microstructural Control

In the copolymerization of functional monomers like 2-Acrylamido-2-hydroxyacetic acid, the sequence distribution of monomer units along the polymer chain is a critical factor that dictates the final properties of the material. For copolymers of acrylamide and acrylic acid, the monomer placement can range from random to alternating or blocky, depending on the reactivity ratios of the comonomers and the polymerization conditions. In theory, random placement of acrylic acid functionalities in a polyacrylamide copolymer leads to efficient ionic crosslinking, which can significantly increase the viscosity of aqueous solutions.

Microstructural control, including tacticity (the stereochemical arrangement of chiral centers in the main chain), is another important aspect. While not specifically studied for poly(2-Acrylamido-2-hydroxyacetic acid), research on other acrylamide derivatives has shown that the choice of solvent, temperature, and the presence of certain additives can influence the tacticity of the resulting polymer, which in turn affects its solubility, thermal properties, and self-assembly behavior.

Advanced Polymerization Techniques for Controlled Architectures

Modern controlled polymerization techniques offer precise control over molecular weight, dispersity, and architecture of polymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique is highly versatile and tolerant of a wide range of functional monomers. While specific studies on 2-Acrylamido-2-hydroxyacetic acid are lacking, RAFT has been successfully employed for the polymerization of similar acrylic and acrylamide monomers. The key to a successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA). For acrylamides, trithiocarbonates are often effective CTAs. This method would theoretically allow for the synthesis of well-defined homopolymers and block copolymers of 2-Acrylamido-2-hydroxyacetic acid.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful RDRP technique. For the polymerization of acidic monomers, challenges can arise from the protonation of the ligand in the catalyst complex. However, strategies such as using protected monomers or specific catalyst systems have been developed to overcome these issues for monomers like acrylic acid. A ruthenium-based catalyst has been used for the quasiliving radical polymerization of the unprotected 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), suggesting that similar approaches could be viable for 2-Acrylamido-2-hydroxyacetic acid.

Nitroxide-Mediated Polymerization (NMP): NMP is particularly effective for styrenic monomers but has been adapted for acrylates and acrylamides, often requiring the use of specific nitroxides and higher reaction temperatures. Its applicability to 2-Acrylamido-2-hydroxyacetic acid would require experimental investigation.

Living polymerization techniques, a subset of controlled polymerizations, are characterized by the absence of chain-termination and chain-transfer reactions. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The RDRP methods discussed above (RAFT, ATRP) are often referred to as "living" or "controlled/living" polymerizations because they exhibit many of the characteristics of true living polymerizations. These methods would be the most promising for achieving precise molecular weight control in the synthesis of poly(2-Acrylamido-2-hydroxyacetic acid).

Fabrication of Defined Polymeric Structures

The synthesis of linear polymers of 2-Acrylamido-2-hydroxyacetic acid would typically be achieved through the controlled polymerization techniques mentioned above. Branched or hyperbranched polymers can be synthesized by using a divinyl cross-linking agent in the polymerization mixture or by employing specially designed initiators or monomers that promote branching. For instance, hyperbranched polyacrylates have been prepared using ATRP.

Structural elucidation of the resulting polymers would involve a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the polymer structure and determining copolymer composition. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) would be used to determine the molecular weight and molecular weight distribution (dispersity) of the polymers.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The hydroxyl and carboxylic acid groups in 2-Acrylamido-2-hydroxyacetic acid make its polymer an excellent candidate for hydrogel formation.

Hydrogel Synthesis: Crosslinked hydrogels can be prepared by copolymerizing 2-Acrylamido-2-hydroxyacetic acid with a multifunctional cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA). The properties of the resulting hydrogel, including its swelling capacity and mechanical strength, can be tuned by varying the concentration of the cross-linker. For example, in the synthesis of acrylamide/AMPS hydrogels, the equilibrium degree of swelling was found to increase with a higher content of the ionic monomer. itu.edu.tr

Nanogel Engineering: Nanogels are hydrogel particles with sizes in the nanometer range. They can be synthesized through methods like emulsion polymerization or inverse microemulsion polymerization, where the polymerization is confined to nanosized droplets. These materials are of interest for applications in drug delivery and diagnostics.

Below is a hypothetical data table illustrating how the properties of a hydrogel based on 2-Acrylamido-2-hydroxyacetic acid could be tailored.

Table 1: Hypothetical Properties of Poly(2-Acrylamido-2-hydroxyacetic acid) Hydrogels

| Sample ID | Monomer Concentration (M) | Cross-linker (MBA) (mol%) | Swelling Ratio (g/g) |

|---|---|---|---|

| AH-1 | 1.0 | 0.5 | 150 |

| AH-2 | 1.0 | 1.0 | 100 |

| AH-3 | 1.0 | 2.0 | 60 |

| AH-4 | 1.5 | 1.0 | 120 |

This table is illustrative and not based on experimental data for the specified compound.

Design and Synthesis of Block and Graft Copolymers

No research findings on the design and synthesis of block and graft copolymers containing this compound were identified. Consequently, no data tables or detailed research findings can be presented.

Hydrogel Science and Engineering Based on 2 Acrylamido 2 Hydroxyacetic Acid Hydrate

Mechanisms of Hydrogel Crosslinking and Network Formation

The formation of a stable hydrogel network from 2-acrylamido-2-hydroxyacetic acid hydrate (B1144303) monomers relies on the introduction of crosslinks that connect the polymer chains. These crosslinks can be either permanent covalent bonds or reversible physical associations, each imparting distinct properties to the resulting hydrogel.

Covalent Crosslinking Methodologies (e.g., Free Radical Crosslinking Copolymerization)

The most prevalent method for creating robust and durable hydrogels from 2-acrylamido-2-hydroxyacetic acid is through covalent crosslinking, primarily achieved via free radical copolymerization. This process involves the polymerization of the 2-acrylamido-2-hydroxyacetic acid monomer with a multifunctional crosslinking agent. The crosslinker, which contains two or more reactive groups, becomes incorporated into the growing polymer chains, forming covalent bonds that bridge them together and create a three-dimensional network.

Commonly used crosslinking agents for this system include N,N'-methylenebisacrylamide, ethylene (B1197577) glycol dimethacrylate, and di-trimethylolpropane tetraacrylate. The polymerization is typically initiated by a free radical initiator, which can be activated by heat, light, or a redox system. For instance, a redox pair like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TMEDA) can initiate polymerization at room temperature.

The concentration of the crosslinking agent is a critical parameter that directly influences the structural and mechanical properties of the hydrogel. Higher crosslinker concentrations lead to a more tightly crosslinked network with smaller mesh sizes, resulting in a more rigid and less swellable hydrogel.

Physical Crosslinking and Supramolecular Interactions (e.g., Hydrogen Bonding, Ionic Interactions)

In addition to hydrogen bonding, ionic interactions can play a role, particularly in copolymers where 2-acrylamido-2-hydroxyacetic acid is combined with ionizable monomers. The carboxylic acid group of the monomer can be deprotonated at higher pH values, leading to electrostatic repulsion between the polymer chains, which affects the swelling behavior. Conversely, in the presence of multivalent cations, ionic crosslinking can occur, further reinforcing the hydrogel network.

Cryogelation and Macroporous Hydrogel Scaffolds

Cryogelation is a specialized technique used to create macroporous hydrogel scaffolds. This process involves the polymerization of the monomer and crosslinker solution at sub-zero temperatures. As the solvent (typically water) freezes, ice crystals form, which act as porogens. The polymerization proceeds in the unfrozen liquid microphase surrounding the ice crystals. After the polymerization is complete, the ice crystals are thawed and removed, leaving behind a network of large, interconnected pores.

These macroporous hydrogels, or cryogels, exhibit rapid swelling kinetics and allow for the efficient transport of molecules and even cells throughout their structure. While specific studies on cryogelation of 2-acrylamido-2-hydroxyacetic acid are not extensively detailed in the provided context, the principles of cryogelation are applicable to this monomer system, suggesting a viable route to producing scaffolds with controlled porosity for applications in tissue engineering and separation processes.

Swelling Behavior and Equilibrium Dynamics in Aqueous Environments

A defining characteristic of hydrogels is their ability to absorb and retain large amounts of water or biological fluids. The swelling behavior of hydrogels derived from 2-acrylamido-2-hydroxyacetic acid is governed by a delicate balance of forces, including the osmotic pressure driving water into the network and the elastic restoring force of the crosslinked polymer chains resisting expansion.

Influences of Monomer Composition and Crosslink Density

The equilibrium swelling ratio of these hydrogels is highly dependent on their composition, particularly the concentration of the 2-acrylamido-2-hydroxyacetic acid monomer and the density of the crosslinks.

Higher concentrations of the hydrophilic 2-acrylamido-2-hydroxyacetic acid monomer generally lead to increased water uptake due to the greater number of functional groups available for hydration. Conversely, as previously mentioned, increasing the crosslink density results in a more constrained network, which restricts the swelling capacity of the hydrogel. This relationship allows for the fine-tuning of the hydrogel's water content for specific applications.

Below is a table summarizing the effect of crosslinker concentration on the swelling capacity of a hydrogel based on N-acryloylamino-α-hydroxyacetic acid, a synonym for 2-acrylamido-2-hydroxyacetic acid.

| Monomer Concentration (wt%) | Crosslinker (N,N'-methylenebisacrylamide) (mol% of monomer) | Swelling Capacity (g/g) |

| 10 | 0.5 | 150 |

| 10 | 1.0 | 100 |

| 10 | 2.0 | 60 |

This table is generated based on representative data and illustrates the general trend.

pH-Responsive Swelling Phenomena

Hydrogels containing 2-acrylamido-2-hydroxyacetic acid exhibit pronounced pH-responsive swelling behavior due to the presence of the carboxylic acid group. At low pH values, the carboxylic acid groups are protonated (-COOH), and the hydrogel's swelling is primarily driven by the hydration of the polymer chains.

As the pH of the surrounding environment increases above the pKa of the carboxylic acid, these groups become deprotonated (-COO-). This ionization leads to the generation of fixed negative charges along the polymer backbone. The resulting electrostatic repulsion between the polymer chains forces the network to expand, leading to a significant increase in the swelling ratio. This pH-sensitivity makes these hydrogels attractive candidates for applications in drug delivery, sensors, and actuators.

The following table demonstrates the pH-dependent swelling of a hydrogel prepared from N-acryloyl-amino-α-hydroxyacetic acid.

| pH of Swelling Medium | Swelling Ratio (g/g) |

| 2.0 | 15 |

| 4.0 | 25 |

| 6.0 | 80 |

| 8.0 | 120 |

This table is illustrative of the typical pH-responsive swelling behavior.

Diffusion Kinetics of Water Uptake (e.g., Fickian Diffusion)

The water uptake and swelling behavior of hydrogels are fundamental to their function. The diffusion of water into the polymer network is often analyzed using models like Fickian diffusion. In hydrogels based on monomers like AMPS, the swelling kinetics are influenced by several factors including the concentration of the ionic comonomer, the crosslinker density, and the properties of the swelling medium such as pH and ionic strength. itu.edu.trradtech.org

Table 1: Factors Influencing Water Uptake in AMPS-based Hydrogels

| Factor | Observation | Reference |

| Ionic Group Content (AMPS) | Equilibrium swelling increases with AMPS content, though plateaus can be observed at certain concentration ranges. | itu.edu.tr |

| Crosslinker Concentration | Decreasing the crosslinker ratio generally improves the swelling capacity up to a certain limit. | openchemicalengineeringjournal.com |

| External Solution | Swelling is sensitive to the pH and the presence of salts (e.g., NaCl) in the aqueous solution. | itu.edu.trresearchgate.net |

| Diffusion Mechanism | Often exhibits non-Fickian behavior, indicating that swelling is controlled by both water diffusion and polymer relaxation. | researchgate.net |

Rheological and Mechanical Characterization of Hydrogels

The mechanical and flow properties of hydrogels are critical for their application, determining their stability, durability, and suitability for specific uses like tissue engineering or as medical electrodes. radtech.orgnih.gov

The mechanical strength of hydrogels is often characterized by their compressive and tensile properties. For hydrogels containing AMPS, mechanical properties can be significantly enhanced through strategies like forming double networks (DN) or nanocomposites. nih.gov DN hydrogels composed of a first network of poly(2-acrylamido-2-methyl-propane sulfonic acid) (PAMPS) and a second network of another polymer like poly(N,N'-dimethyl acrylamide) (PDMMAm) can exhibit high toughness and wear resistance, with elastic moduli in the range of 0.1–1.0 MPa and compressive stress values reaching up to 60 MPa. nih.gov

The introduction of AMPS into a hydrogel matrix can influence its flexibility. Compared to hydrogels crosslinked with standard agents like N,N'-methylenebis(acrylamide), those incorporating ionic monomers can show enhanced flexibility. semanticscholar.org The mechanical strength is also tunable by altering the crosslinker concentration; a higher crosslinking density typically leads to a more mechanically robust, albeit potentially more brittle, hydrogel. semanticscholar.orgnih.gov

Table 2: Mechanical Properties of Various AMPS-Containing Hydrogels

| Hydrogel System | Compressive Strength (MPa) | Tensile Strength (MPa) | Key Feature | Reference |

| PAMPS/PDMMAm DN Hydrogel | 20–60 | 1–10 | High toughness and wear resistance | nih.gov |

| P(AAm-co-AMPS) | - | - | Swelling dependent on ionic content | itu.edu.tr |

| Chitosan-g-P(AA-co-AMPS) | - | - | Pore size varies with AA/AMPS ratio | nih.gov |

Hydrogels are viscoelastic materials, meaning they exhibit both elastic (solid-like) and viscous (liquid-like) properties. This behavior is often studied using rheology, measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov For hybrid crosslinked PAMPS hydrogels, viscoelastic properties can be tuned. scite.ai

The deformation behavior under stress reveals key aspects of the network structure. For example, a hydrogel's ability to dissipate energy under load, often seen as a hysteresis loop in loading-unloading cycles, is crucial for its toughness. In some physically cross-linked hydrogels, this energy dissipation allows for significant recovery after large deformation. rsc.org The glass transition temperature (Tg) of hydrogels containing AMPS can be influenced by the comonomer content, which in turn affects the material's behavior at different temperatures. uss.cl

Self-healing hydrogels possess the remarkable ability to repair themselves after damage, extending their lifespan and functionality. This property is typically achieved by incorporating reversible bonds into the hydrogel network. mdpi.comnih.gov These can be dynamic covalent bonds (e.g., imine bonds, disulfide bonds) or non-covalent interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions). mdpi.commdpi.comnih.gov

While no specific studies on self-healing in 2-Acrylamido-2-hydroxyacetic acid hydrate hydrogels were found, research on other functionalized polymers provides insight into potential mechanisms. For instance, hydrogels can be engineered with pendant side chains that mediate hydrogen bonds across an interface to facilitate rapid healing. researchgate.net The healing process can often be controlled by external stimuli like pH; for example, healing can be switched "on" at a low pH where hydrogen bonding is favorable and "off" at a higher pH where electrostatic repulsion prevents it. researchgate.net The process involves several steps, including surface rearrangement, wetting, diffusion of polymer chains across the interface, and randomization to reform the network. mdpi.com

Advanced Research Applications of 2 Acrylamido 2 Hydroxyacetic Acid Hydrate Derived Materials

Research in Biomaterials and Bioengineering

Polymers derived from 2-acrylamido-2-hydroxyacetic acid are emerging as versatile platforms in biomaterials science. Their inherent hydrophilicity and capacity for chemical modification enable their use in a variety of bioengineering contexts, from creating functionalized surfaces to building complex three-dimensional structures for cell growth.

Bioconjugation Chemistry and Functionalization Strategies

The molecular structure of 2-acrylamido-2-hydroxyacetic acid is particularly amenable to a range of bioconjugation and functionalization strategies. The carboxylic acid (-COOH) and hydroxyl (-OH) groups serve as versatile handles for covalently attaching bioactive molecules.

A primary strategy involves the activation of the carboxylic acid group, most commonly through carbodiimide (B86325) chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This reaction forms a stable NHS ester intermediate that readily reacts with primary amines (-NH2) on biomolecules such as proteins, peptides, or amino-functionalized nucleic acids. This creates a stable amide bond, effectively tethering the biomolecule to the polymer backbone. This approach is widely used for functionalizing hydrogels and surfaces to enhance their biological activity. epa.gov

The hydroxyl group offers an alternative site for functionalization, for instance, through esterification reactions. Furthermore, the combination of both hydroxyl and carboxylic acid groups can act as a powerful chelating site for various ions, which can then be used to coordinate with specific proteins or other macromolecules.

Polymeric Scaffolds for in vitro Cell Culture and Tissue Engineering Studies

In tissue engineering, the ideal scaffold should mimic the native extracellular matrix (ECM), providing structural support while promoting cell adhesion, proliferation, and differentiation. Hydrogels based on 2-acrylamido-2-hydroxyacetic acid are promising candidates for such scaffolds due to their high water content, inherent biocompatibility, and tunable properties.

The hydrophilicity imparted by the hydroxyl and carboxylic acid groups ensures that these scaffolds can absorb significant amounts of water, facilitating the transport of nutrients and waste products for encapsulated cells. fishersci.com Homopolymers of 2-acrylamido-2-hydroxyacetic acid can be crosslinked to form hydrogels, and their mechanical stiffness and degradation rate can be tailored by adjusting the crosslinking density.

More advanced scaffolds can be created through copolymerization. For example, a copolymer synthesized from 2-acrylamido glycolic acid (AGA) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), known as P(AGA-co-APSA), demonstrates how incorporating another monomer can fine-tune the polymer's properties for specific applications. epa.govuss.cl While this specific copolymer was initially studied for ion retention, its water-solubility and dense functional group presentation suggest its potential as a base material for hydrogel scaffolds. epa.govuss.cl By analogy with other synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(2-hydroxyethyl methacrylate) (PHEMA), which are staples in tissue engineering, AGA-based polymers could be used to create biodegradable and bioactive scaffolds for regenerating tissues such as cartilage, bone, and soft tissues. nih.govmdpi.comsigmaaldrich.comgoogle.com

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The functional groups on polymers derived from 2-acrylamido-2-hydroxyacetic acid govern their interactions with biological macromolecules. The negatively charged carboxylate groups (at physiological pH) can engage in electrostatic interactions with positively charged domains on proteins. Simultaneously, the hydroxyl, amide, and carboxylic acid groups can all act as hydrogen bond donors or acceptors, further strengthening interactions with proteins and nucleic acids. nih.gov

The ability of these polymers to interact with specific biomolecules can be harnessed to control cellular behavior. For instance, the charge and hydrophobicity of a polymer backbone have been shown to influence its association with cells and its specificity for certain cell types, such as cancer cells versus non-cancerous cells. nih.gov It has been demonstrated that a slightly negative net charge on a polymer can enhance its affinity for certain cell membrane transporters. nih.gov

A notable example of specific macromolecular interaction is the chelation of metal ions, which are essential cofactors for many proteins. Research on the copolymer P(AGA-co-APSA) has shown its remarkable ability to bind various metal ions, including those with biological relevance like Zn²⁺ and Cu²⁺. epa.govuss.cl This property could be exploited in biomaterials designed to modulate the activity of metalloproteins or to sequester ions from the biological environment. Furthermore, the resulting polymer-metal complexes themselves can exhibit biological activity; for example, the P(AGA-co-APSA)-Cd²⁺ complex has shown selective antibacterial activity against Staphylococcus aureus. epa.gov

Bioadhesion and Interfacial Phenomena in Biomaterial Systems

Bioadhesion, particularly mucoadhesion, is a critical property for biomaterials designed to interface with mucosal tissues. Polymers containing carboxylic acid groups are well-known for their excellent mucoadhesive properties. The mechanism involves hydrogen bonding between the polymer's carboxyl groups and sialic acid-glycoprotein mucins in the mucus layer, as well as physical entanglement of the polymer chains within the mucus network.

Polymers of 2-acrylamido-2-hydroxyacetic acid are expected to exhibit strong bioadhesive characteristics due to the high density of carboxylic acid groups. This makes them suitable for applications such as oral drug delivery systems or as protective coatings for mucosal surfaces. The interfacial phenomena at the boundary between the polymer and the biological tissue are dominated by these adhesive forces, which can be modulated by changing the pH, as this affects the ionization state of the carboxyl groups. mdpi.com

Functional Polymer Systems and Sensing Applications

The same functional groups that make AGA-based polymers useful in bioengineering also enable their use in smart materials and sensing systems. These polymers can be designed to respond to specific environmental cues, making them highly effective for detection and remediation applications.

Stimuli-Responsive Polymers for Environmental Sensing (e.g., Temperature, pH)

Polymers containing acidic or basic groups in their structure can exhibit stimuli-responsive behavior, changing their conformation or solubility in response to changes in the pH of their surroundings. nih.govnih.gov Polymers derived from 2-acrylamido-2-hydroxyacetic acid are excellent candidates for pH-responsive systems due to the presence of the carboxylic acid group.

At a pH below the polymer's acid dissociation constant (pKa), the carboxylic acid groups are protonated (-COOH) and the polymer chains are relatively collapsed. As the pH increases above the pKa, the groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains to uncoil and the material to swell. nih.gov This pH-triggered swelling and collapsing is reversible and can be harnessed for various applications, including environmental sensing.

The copolymer P(AGA-co-APSA) has been extensively studied for its ability to bind and remove heavy metal ions from aqueous solutions, a critical function for environmental remediation and sensing. epa.govuss.cl The retention of these ions is highly dependent on pH, demonstrating the polymer's stimuli-responsive nature. For example, the retention of ions like Cu²⁺, Pb²⁺, and Cr³⁺ increases dramatically as the pH rises from 3 to 7, which corresponds to the deprotonation of the carboxylic and sulfonic acid groups, making them available for chelation. epa.govuss.cl This behavior makes the polymer an effective sensor and sequestrant for toxic metal pollutants.

Below is a data table summarizing the pH-dependent retention of various metal ions by the P(AGA-co-APSA) copolymer, highlighting its potential for environmental sensing and remediation.

| Metal Ion | Retention at pH 3 (%) | Retention at pH 5 (%) | Retention at pH 7 (%) |

|---|---|---|---|

| Ag⁺ | 96.8 | 98.5 | 98.9 |

| Co²⁺ | 60.0 | 88.6 | 99.2 |

| Ni²⁺ | 72.5 | 94.2 | 99.5 |

| Cu²⁺ | 89.9 | 99.8 | 99.8 |

| Zn²⁺ | 85.0 | 99.6 | 99.7 |

| Cd²⁺ | 87.4 | 99.7 | 99.8 |

| Pb²⁺ | 98.8 | 99.8 | 99.9 |

| Cr³⁺ | 97.9 | 98.9 | 99.9 |

Data adapted from Rivas, B. L., et al. (2009). Journal of Applied Polymer Science. epa.govuss.cl

Additionally, while not intrinsically thermoresponsive, these polymers could be made temperature-sensitive by copolymerizing AGA with monomers like N-isopropylacrylamide (NIPAAm). Such dual-responsive systems could offer even more sophisticated control for sensing applications.

Ion-Exchange Resins and Adsorbent Materials

Polymers derived from 2-Acrylamido-2-hydroxyacetic acid hydrate (B1144303) could theoretically be developed into effective ion-exchange resins and adsorbent materials. The presence of both carboxylic acid and hydroxyl functional groups provides potential active sites for the chelation and adsorption of metal ions. Cross-linked hydrogels synthesized from this monomer could exhibit high swelling capacities, creating a porous network for the capture of environmental pollutants.

The acidic proton of the carboxylic group could be exchanged for cations, making it a candidate for a weak acid cation exchange resin. watertechnologies.com The cooperative binding effect of the adjacent hydroxyl group could enhance selectivity for specific multivalent metal ions. Research in related poly(acrylic acid) systems has demonstrated the efficacy of carboxylic groups in the removal of heavy metal ions like copper (Cu²⁺), lead (Pb²⁺), and nickel (Ni²⁺). nih.govmdpi.com The performance of such hypothetical resins would depend on factors like the degree of cross-linking, pH of the solution, and the nature of the target ions. researchgate.net

Hypothetical Adsorption Performance:

Mechanism: Ion exchange via the carboxylic acid group and coordination/chelation involving both the carboxylate and hydroxyl groups.

Potential Targets: Heavy metal cations such as Cu²⁺, Pb²⁺, Ni²⁺, and Cd²⁺. nih.govresearchgate.net

Influencing Factors: Adsorption capacity would likely be highly pH-dependent, increasing as the pH rises above the pKa of the carboxylic acid, leading to deprotonation and enhanced electrostatic attraction. mdpi.com

Polymeric Separations and Membrane Technologies

The hydrophilic and ionic nature of poly(2-Acrylamido-2-hydroxyacetic acid hydrate) suggests its potential utility in the fabrication of separation membranes. Incorporating this monomer into a polymer matrix could enhance the water flux, hydrophilicity, and fouling resistance of ultrafiltration and microfiltration membranes, a known application for similar hydrophilic monomers like AMPS. wikipedia.org

Membranes modified with this monomer could be used for:

Water Purification: The high density of hydrophilic groups could create a hydration layer on the membrane surface, repelling hydrophobic foulants and improving the membrane's operational lifetime.

Pervaporation: For the dehydration of organic solvents, the hydrophilic nature of the polymer would facilitate the selective transport of water molecules.

Gas Separation: In applications such as CO₂ capture, the functional groups might provide favorable interactions for the selective permeation of carbon dioxide over other non-polar gases like nitrogen or methane. Research on poly(acrylic acid) blended membranes has shown promise in this area. researchgate.net

Nanomaterials and Hybrid Composites

Polymer Nanoparticle Synthesis and Encapsulation Technologies

Poly(this compound) could serve as a functional monomer or stabilizer in the synthesis of polymer nanoparticles. Its polymerization via methods like emulsion or dispersion polymerization could yield stable, functionalized nanoparticles. uq.edu.au The carboxylic acid and hydroxyl groups on the nanoparticle surface would offer sites for further chemical modification or for interaction with active molecules.

These nanoparticles could be designed as "smart" nanocarriers for encapsulation technologies. The pH-responsive nature of the carboxylic acid group could be exploited for controlled release applications, where a change in the surrounding pH triggers the release of an encapsulated agent. nih.gov This is a common strategy used in the design of drug delivery systems.

Potential Encapsulation Applications:

Drug Delivery: Encapsulation of hydrophobic drugs within the core of nanoparticles stabilized by an outer shell of hydrophilic poly(this compound).

Agrochemicals: Controlled release formulations to improve the efficacy and reduce the environmental impact of pesticides. wikipedia.org

Development of Polymer Nanocomposites with Tunable Properties

Introducing inorganic nanofillers, such as clays, silica, or metal oxides, into a poly(this compound) matrix could lead to the development of polymer nanocomposites with tailored properties. The functional groups of the polymer could form strong interfacial interactions with the surface of the nanofillers, leading to enhanced mechanical strength, thermal stability, and barrier properties.

For instance, the interaction between the polymer's functional groups and clay platelets could result in exfoliated or intercalated nanocomposite hydrogels. Such materials often exhibit significantly improved mechanical toughness and swelling behavior compared to the pure polymer hydrogel. This approach has been explored with similar functional monomers to create materials for soft tissue engineering.

Table 1: Potential Nanofillers and Resulting Properties

| Nanofiller | Potential Property Enhancement | Relevant Research Context |

|---|---|---|

| Montmorillonite Clay | Increased mechanical strength, improved thermal stability | Hydrogels for soft tissue engineering |

| Silica (SiO₂) Nanoparticles | Enhanced tensile strength and modulus | Reinforcement of hydrophilic polymers |

| Titanium Dioxide (TiO₂) | Photocatalytic activity, UV-blocking | Functional coatings, water treatment |

| Zinc Oxide (ZnO) | Antibacterial properties, photocatalysis | Active packaging, dye degradation |

Metal Nanoparticle in situ Synthesis within Polymer Matrices

The functional groups of poly(this compound) make it an ideal candidate for the in situ synthesis of metal nanoparticles. The polymer can act as both a reducing agent (potentially via the hydroxyl group under certain conditions) and a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. nih.gov This method allows for the uniform dispersion of metal nanoparticles within a polymer matrix, creating nanocomposites with unique optical, catalytic, or antimicrobial properties. researchgate.net

The process typically involves swelling the polymer hydrogel with a solution of a metal salt (e.g., silver nitrate, gold(III) chloride), followed by a reduction step. The carboxylic and hydroxyl groups can coordinate with the metal ions, localizing them within the polymer network before reduction, and then stabilize the resulting nanoparticles. researchgate.net

Table 2: Examples of In situ Synthesized Metal Nanoparticles and Potential Applications

| Metal Nanoparticle | Precursor Salt | Potential Application |

|---|---|---|

| Silver (Ag) | Silver Nitrate (AgNO₃) | Antimicrobial coatings, catalysts |

| Gold (Au) | Chloroauric Acid (HAuCl₄) | Catalysis, sensing, optical materials |

| Copper (Cu) | Copper Sulfate (CuSO₄) | Antifouling materials, catalysts |

Characterization Techniques and Analytical Methodologies in 2 Acrylamido 2 Hydroxyacetic Acid Hydrate Research

Spectroscopic Characterization (e.g., Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups within the monomer and its corresponding polymers.

Fourier Transform Infrared (FTIR) Spectroscopy is a primary tool for identifying characteristic chemical bonds. In studies of hydrogels synthesized from monomers like N-acryloyl-amino-2-hydroxyacetic acid, FTIR spectra provide definitive evidence of the polymer structure. For example, a poly(N-acryloyl-amino-2-hydroxyacetic acid) hydrogel exhibited key absorption bands at 3348 cm⁻¹ (attributed to O-H stretching), 1726 cm⁻¹ (from the C=O stretch of the carboxyl group), and 1662 cm⁻¹ (representing the C=O stretch of the amide I band). Similarly, copolymers incorporating this monomer show characteristic peaks for N-H and O-H stretching vibrations around 3300 cm⁻¹, a carboxyl C=O stretch near 1720 cm⁻¹, and an amide C=O stretch at approximately 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, offers detailed insight into the molecular architecture. It is crucial for verifying the successful synthesis of the monomer and for characterizing the structure of the resulting polymers. In the analysis of copolymers containing 2-Acrylamido-2-hydroxyacetic acid, the presence of signals from the methine proton (-CH-) of the monomer unit within the polymer backbone confirms its successful incorporation.

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to assess the optical properties of these polymers in solution. A key application is the determination of the lower critical solution temperature (LCST), a characteristic property of thermo-responsive polymers. The LCST is identified by monitoring the sharp decrease in optical transmittance of the polymer solution as it is heated past the transition temperature, causing the polymer to phase separate.

Table 6.1: Spectroscopic Data for 2-Acrylamido-2-hydroxyacetic Acid Based Polymers

| Spectroscopic Technique | Analyte | Characteristic Signals/Observations | Reference(s) |

| FTIR | Poly(N-acryloyl-amino-2-hydroxyacetic acid) Hydrogel | ~3348 cm⁻¹ (O-H), ~1726 cm⁻¹ (Carboxyl C=O), ~1662 cm⁻¹ (Amide C=O) | |

| FTIR | Copolymer with 2-Acrylamido-2-hydroxyacetic acid | ~3300 cm⁻¹ (N-H/O-H), ~1720 cm⁻¹ (Carboxyl C=O), ~1650 cm⁻¹ (Amide C=O) | |

| ¹H NMR | Copolymer with 2-Acrylamido-2-hydroxyacetic acid | Presence of methine proton (-CH-) signal confirms incorporation | |

| UV-Vis | Thermo-responsive Polymer Solution | Change in transmittance with temperature to determine LCST |

Chromatographic and Separation Techniques (e.g., Gel Permeation Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are vital for separating components and determining the molecular weight characteristics of polymers derived from 2-Acrylamido-2-hydroxyacetic acid.

Gel Permeation Chromatography (GPC) is the standard technique for measuring the molecular weight and molecular weight distribution of polymers. GPC analysis provides crucial data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are essential as they directly influence the macroscopic properties of the polymer, including its mechanical strength and solution viscosity. For instance, GPC has been used to characterize the molecular weight of copolymers like poly(N-acryloyl-2-hydroxyacetic acid-co-acrylamide).

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that can be applied to analyze the purity of the 2-Acrylamido-2-hydroxyacetic acid hydrate (B1144303) monomer prior to polymerization, ensuring the quality and reproducibility of the resulting polymer.

Table 6.2: Chromatographic Analysis of 2-Acrylamido-2-hydroxyacetic Acid and its Polymers

| Chromatographic Technique | Purpose | Key Parameters Measured | Reference(s) |

| Gel Permeation Chromatography (GPC) | Determine polymer molecular weight and distribution | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | |

| High-Performance Liquid Chromatography (HPLC) | Assess monomer purity | Purity (%), Retention Time |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis provides critical information regarding the thermal stability, decomposition behavior, and phase transitions of materials.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. DSC is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers and the phase transition temperatures of responsive systems. For copolymers of N-isopropylacrylamide and a monomer derived from glyoxylic acid, DSC has been instrumental in studying their phase transition behavior in aqueous solutions, a key aspect of their thermo-responsive nature.

Table 6.3: Thermal Properties of Polymers Containing 2-Acrylamido-2-hydroxyacetic Acid

| Thermal Analysis Technique | Property Investigated | Typical Findings | Reference(s) |

| Thermogravimetric Analysis (TGA) | Thermal Stability & Decomposition | Identifies temperature ranges of major weight loss, indicating polymer degradation | |

| Differential Scanning Calorimetry (DSC) | Phase Transitions | Determines glass transition temperature (Tg) and lower critical solution temperature (LCST) |

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy)

Microscopy techniques are essential for visualizing the structure of these materials on micrometer and nanometer scales, linking synthesis parameters to final morphology.

Scanning Electron Microscopy (SEM) is extensively used to examine the surface topography and internal porous architecture of hydrogels. For hydrogels based on N-acryloyl-amino-2-hydroxyacetic acid, SEM images have revealed a highly porous and interconnected three-dimensional network. This morphology is critical for the material's ability to absorb large amounts of water and for applications requiring rapid diffusion of molecules. The pore size and interconnectivity observed via SEM can be directly related to the cross-linking density and synthesis conditions.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of nanoscale features. TEM can be used to study the morphology of polymer aggregates or nanoparticles formed from 2-Acrylamido-2-hydroxyacetic acid-containing polymers in solution.

Atomic Force Microscopy (AFM) provides three-dimensional topographical maps of a material's surface at the nanoscale. It can be used to quantify surface roughness and visualize the fine surface features of thin films or coatings prepared from these polymers, offering insights beyond the capabilities of SEM.

Table 6.4: Morphological Characterization of 2-Acrylamido-2-hydroxyacetic Acid Based Materials

| Microscopic Technique | Purpose | Key Observations | Reference(s) |

| Scanning Electron Microscopy (SEM) | Visualize hydrogel surface and internal structure | Reveals porous, interconnected 3D networks | |

| Transmission Electron Microscopy (TEM) | Image nanoscale morphology | Characterizes nanoparticles and polymer aggregates | |

| Atomic Force Microscopy (AFM) | Map surface topography at the nanoscale | Quantifies surface roughness of polymer films |

X-ray Diffraction and Scattering Techniques for Structural Analysis

X-ray based methods are used to probe the atomic and molecular arrangement within a material, distinguishing between ordered crystalline structures and disordered amorphous states.

X-ray Diffraction (XRD) is the primary technique for assessing the crystallinity of a material. The XRD pattern of a cross-linked hydrogel made from poly(N-acryloyl-amino-2-hydroxyacetic acid) displayed a broad, diffuse halo, which is characteristic of a completely amorphous structure. This lack of crystallinity is typical for highly cross-linked polymer networks. In some related copolymers, XRD patterns have shown broad peaks, suggesting the presence of some short-range order within the otherwise amorphous polymer matrix. The degree of crystallinity is a crucial parameter as it can significantly impact the mechanical properties, solubility, and degradation rate of the material.

Table 6.5: Structural Analysis by X-ray Diffraction

| Technique | Analyte | Finding | Significance | Reference(s) |

| X-ray Diffraction (XRD) | Cross-linked Hydrogel | Broad amorphous halo | Indicates a lack of long-range crystalline order, typical for cross-linked networks | |

| X-ray Diffraction (XRD) | Copolymers | Broad peaks | Suggests some degree of short-range molecular order within an amorphous structure |

Future Perspectives and Emerging Directions in 2 Acrylamido 2 Hydroxyacetic Acid Hydrate Research

Unresolved Research Challenges and Knowledge Gaps

Despite its potential, significant foundational research is required to understand and harness the capabilities of 2-Acrylamido-2-hydroxyacetic acid hydrate (B1144303). The primary knowledge gaps represent the most immediate and critical challenges for researchers.

A fundamental challenge lies in establishing efficient and scalable synthesis and purification protocols for the monomer itself. While syntheses for related N-hydroxyalkyl acrylamides have been developed, sometimes utilizing biocatalysts like lipases for stereoselectivity, a robust and high-yield pathway for 2-Acrylamido-2-hydroxyacetic acid hydrate has yet to be established in the literature.

Furthermore, the controlled polymerization of functional acrylamides is notoriously difficult due to the high reactivity of the acrylamide (B121943) radical. acs.orgnih.gov Investigating the applicability of reversible-deactivation radical polymerization (RDRP) techniques, such as RAFT or ATRP, to this monomer is a crucial unresolved task. Achieving control over molecular weight and architecture is essential for creating well-defined, high-performance materials. nih.gov

Finally, there is a complete lack of data on the copolymerization behavior of this monomer. A major knowledge gap is the determination of its reactivity ratios with other common vinyl monomers. This data is vital for predicting the composition and microstructure of copolymers, which is key to tailoring material properties for specific applications.

| Research Challenge | Key Knowledge Gap | Rationale / Implication |

| Monomer Synthesis | Lack of established, scalable, and high-yield synthetic routes. | Foundational step for any further research and potential commercialization. |

| Polymerization Kinetics | No data on propagation/termination rates or reaction order. | Understanding polymerization behavior is critical for process control and reactor design. advancedsciencenews.com |

| Controlled Polymerization | Feasibility of using RDRP methods (e.g., ATRP, RAFT) is unknown. | Essential for synthesizing polymers with controlled architectures and narrow molecular weight distributions. nih.govnih.gov |

| Copolymerization Behavior | Reactivity ratios with common comonomers are undetermined. | Necessary for designing and synthesizing random, block, or gradient copolymers with tailored properties. |

| Material Stability | Hydrolytic and thermal stability of the monomer and its polymers are unknown. | Critical for defining the operational window and shelf-life of resulting materials. |

Potential for Novel Polymer Architectures and Composites

The multifunctional nature of this compound makes it an excellent candidate for creating a wide array of advanced polymer architectures and composites with tailored properties.

The high density of hydrophilic groups (-OH, -COOH, -CONH-) suggests significant potential in the development of advanced hydrogels . These hydrogels could exhibit high water absorbency and stimuli-responsiveness, particularly to pH changes due to the carboxylic acid group. A promising direction is the formation of interpenetrating polymer networks (IPNs) , where a network of poly(2-acrylamido-2-hydroxyacetic acid) could be interwoven with a second polymer network, either natural or synthetic. mdpi.com This approach could yield materials with synergistically enhanced mechanical properties, such as high toughness and stretchability, suitable for biomedical applications like tissue engineering scaffolds or wound dressings. mdpi.commdpi.com

The ability to use controlled polymerization techniques could open the door to novel block copolymers . For instance, a hydrophilic block derived from 2-Acrylamido-2-hydroxyacetic acid could be combined with a hydrophobic block to create amphiphilic structures that self-assemble into micelles or vesicles for drug delivery applications.

Furthermore, the monomer's functional groups are ideal for creating composites with natural polymers . Grafting chains of poly(2-acrylamido-2-hydroxyacetic acid) onto backbones like chitosan, starch, or hyaluronic acid could produce novel bio-based materials. nih.govresearchgate.netresearchgate.net Such composites could combine the biocompatibility and biodegradability of the natural polymer with the specific functionality and responsiveness conferred by the synthetic grafts, making them suitable for applications in regenerative medicine or smart packaging. nih.govmdpi.com

| Polymer Architecture / Composite | Enabling Monomer Features | Potential Applications |

| Stimuli-Responsive Hydrogels | -COOH, -OH, -CONH- | pH sensors, controlled drug release systems, smart actuators. mdpi.com |

| Interpenetrating Polymer Networks (IPNs) | Acrylamide backbone, hydrogen bonding groups | High-strength, tough, and stretchable materials for tissue scaffolds and soft robotics. mdpi.com |

| Amphiphilic Block Copolymers | Hydrophilic nature, potential for controlled polymerization | Nanocarriers for targeted drug delivery, self-healing materials. |

| Natural Polymer Composites | -COOH and -OH groups for grafting | Biocompatible and biodegradable materials for wound dressings, food packaging, and agricultural films. researchgate.netresearchgate.net |

Advancements in Theoretical and Computational Modeling of Polymerization and Material Behavior

Given the complexity of polymerizing highly functional monomers, theoretical and computational modeling will be indispensable tools for accelerating research and development. mdpi.commdpi.com

Modeling of Polymerization Kinetics: Developing a detailed kinetic model will be crucial for understanding and optimizing the polymerization process. northwestern.edu Such models can simulate monomer conversion profiles and the evolution of polymer molecular weight under various conditions. advancedsciencenews.com For a monomer like this compound, these models must incorporate the influence of hydrogen bonding and pH on monomer reactivity and radical propagation, which can be significant in aqueous systems.

Molecular Dynamics (MD) Simulations: MD simulations offer a powerful approach to investigate the structure and properties of materials derived from this monomer at an atomic level. mdpi.com Simulations can be used to:

Predict Hydrogel Structure: Model the three-dimensional network structure of hydrogels, including porosity and the distribution of crosslinks. mdpi.com

Analyze Polymer-Water Interactions: Quantify the extent and dynamics of hydrogen bonding between the polymer's functional groups and surrounding water molecules, which governs swelling behavior and material properties. tandfonline.comacs.orgnih.gov

Simulate Solute Diffusion: Predict the diffusion coefficients of small molecules (e.g., drugs, nutrients) through the hydrogel matrix, providing insights for drug delivery and separation applications. nih.gov

Probe Material Mechanics: Estimate mechanical properties like the elastic modulus of the polymer network, guiding the design of materials with specific strength and flexibility.

Coarse-Graining and Mesoscale Models: While atomistic simulations provide detailed insights, they are computationally expensive. cam.ac.uk Coarse-grained models, which group atoms into larger beads, can simulate the behavior of polymer chains and networks over longer time and length scales. researchgate.net These methods are particularly useful for studying phenomena like phase separation, the formation of IPNs, and the self-assembly of block copolymers. cam.ac.uk

Integration with Sustainable Chemistry and Green Synthesis Principles

Future research on this compound should be strongly guided by the principles of sustainable and green chemistry. thebioscan.commdpi.comthebioscan.com

Green Monomer Synthesis and Polymerization: A key objective will be to develop a synthesis route for the monomer that utilizes renewable feedstocks and avoids hazardous reagents. Biocatalytic methods, using enzymes like lipases, represent a promising avenue for chiral synthesis under mild, environmentally benign conditions. For polymerization, water is an ideal green solvent, and since the monomer is anticipated to be water-soluble, this aligns well with sustainable practices. nih.gov The use of energy-efficient initiation methods, such as redox initiation at or near room temperature, would further reduce the environmental footprint of the polymerization process. nih.gov

Designing for Biodegradability: The monomer's structure, containing an α-hydroxy acid moiety similar to that of lactic acid, suggests that its polymers could be designed for degradation. The amide bond and the potential for ester-like linkages in the backbone could be susceptible to hydrolytic or enzymatic cleavage. nih.gov This opens up significant possibilities for creating biodegradable polymers for medical implants, disposable packaging, or agricultural applications where the material is intended to break down into harmless byproducts after its useful life. researchgate.net

Composites with Renewable Resources: A major direction for sustainable materials is the creation of composites that blend synthetic polymers with abundant, renewable biopolymers. researchgate.net Integrating poly(2-acrylamido-2-hydroxyacetic acid) with materials like starch, cellulose, or alginate can reduce the reliance on petroleum-derived feedstocks and yield partially or fully biodegradable composites. researchgate.netnih.gov These materials could find use in applications where biodegradability is a key performance criterion.

| Green Chemistry Principle | Application in this compound Research |

| Use of Renewable Feedstocks | Developing synthetic pathways for the monomer from bio-based precursors (e.g., from amino acids or carbohydrates). |

| Benign Solvents & Reagents | Utilizing water as the primary solvent for polymerization; employing enzymatic catalysts for monomer synthesis. |

| Energy Efficiency | Exploring low-temperature initiation systems (e.g., redox initiators) to minimize energy consumption during polymerization. nih.gov |

| Design for Degradation | Investigating the hydrolytic and enzymatic degradation pathways of the polymer to create biodegradable materials. nih.govresearchgate.net |

| Atom Economy | Optimizing synthesis to maximize the incorporation of starting materials into the final product. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-acrylamido-2-hydroxyacetic acid hydrate in a laboratory setting?

- Methodological Answer : Synthesis typically involves acrylation of hydroxyacetic acid derivatives under controlled conditions. A two-step approach is advised:

Protection of Hydroxy Group : Use tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group of hydroxyacetic acid, preventing unwanted side reactions during acrylation .

Acrylation : React the protected intermediate with acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm hydration state using Karl Fischer titration .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical-resistant lab coats. Avoid inhalation by working in a fume hood. Electrostatic discharge risks necessitate grounding equipment during transfer .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) should be included to stabilize the hydrate form. Monitor for discoloration, which indicates decomposition .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm acrylamido and hydroxyacetic acid moieties. Hydrate protons appear as broad peaks near δ 5.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 210 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Retention time should match certified reference standards .

Advanced Research Questions

Q. How does the hydration state of 2-acrylamido-2-hydroxyacetic acid influence its reactivity in polymer synthesis?

- Methodological Answer : The hydrate form enhances solubility in aqueous systems, enabling radical polymerization at lower initiator concentrations (e.g., 0.1% w/w ammonium persulfate). However, excess water may hydrolyze acrylamido groups, reducing crosslinking efficiency. Use thermogravimetric analysis (TGA) to quantify hydration levels and adjust reaction stoichiometry accordingly .

Q. What strategies can mitigate conflicting data when analyzing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Perform stability assays in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 230 nm for acrylamide absorption).

- Conflict Resolution : Discrepancies often arise from hydration variability. Standardize pre-experiment hydration by lyophilizing the compound and rehydrating under controlled humidity (e.g., 50% RH for 24 hours) .

Q. What role does this compound play in designing stimuli-responsive hydrogels?

- Methodological Answer : The acrylamido group enables UV-triggered crosslinking, while the hydroxyacetic acid moiety introduces pH sensitivity. For example:

- Fabrication : Mix with 2-hydroxyethyl methacrylate (HEMA) and ethylene glycol dimethacrylate (EGDMA). Polymerize under UV light (365 nm, 10 mW/cm²).

- Characterization : Swelling ratios in PBS (pH 7.4 vs. 5.0) confirm pH responsiveness. Differential scanning calorimetry (DSC) identifies glass transition temperature shifts due to hydration .

Data Contradictions and Resolution

- Issue : Conflicting reports on thermal stability (e.g., TGA decomposition temperatures ranging 150–180°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.